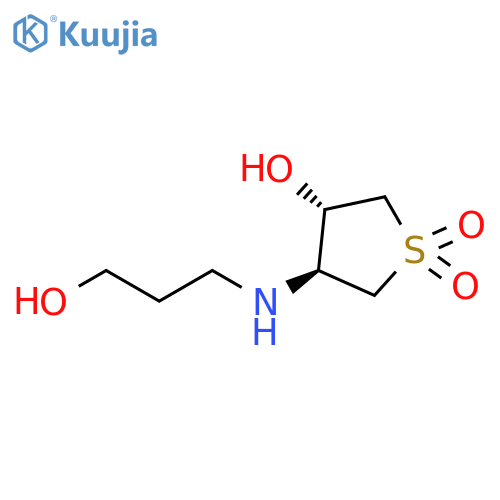Cas no 2166192-26-1 (trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione)
trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dioneは、スルホン基とヒドロキシル基を有する複雑な有機化合物です。この化合物は、高い極性と水溶性を示し、生化学的プロセスや医薬品開発において重要な中間体としての応用が期待されます。分子内の複数の官能基(ヒドロキシルアミノ基、スルホン基)により、他の化合物との選択的反応性が可能であり、精密合成において有用です。特に、医薬品分野では標的分子の修飾や活性向上に寄与する可能性があります。安定性に優れ、適切な条件下で長期保存が可能な点も特徴です。

2166192-26-1 structure
商品名:trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione
trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione
- Thiophene-3-ol, tetrahydro-4-[(3-hydroxypropyl)amino]-, 1,1-dioxide, (3S,4S)-
- AKOS040823393
- 2166192-26-1
- trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
- (3S,4S)-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
- F6545-5057
-
- インチ: 1S/C7H15NO4S/c9-3-1-2-8-6-4-13(11,12)5-7(6)10/h6-10H,1-5H2/t6-,7-/m1/s1
- InChIKey: UVQDNFWQAJOWAG-RNFRBKRXSA-N
- ほほえんだ: C1S(=O)(=O)C[C@@H](NCCCO)[C@@H]1O
計算された属性
- せいみつぶんしりょう: 209.07217913g/mol
- どういたいしつりょう: 209.07217913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 95Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 508.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.67±0.40(Predicted)
trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6545-5057-1g |
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione |
2166192-26-1 | 95%+ | 1g |
$370.0 | 2023-09-06 | |
| Life Chemicals | F6545-5057-5g |
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione |
2166192-26-1 | 95%+ | 5g |
$1221.0 | 2023-09-06 | |
| Life Chemicals | F6545-5057-0.25g |
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione |
2166192-26-1 | 95%+ | 0.25g |
$333.0 | 2023-09-06 | |
| Life Chemicals | F6545-5057-0.5g |
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione |
2166192-26-1 | 95%+ | 0.5g |
$351.0 | 2023-09-06 | |
| Life Chemicals | F6545-5057-2.5g |
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione |
2166192-26-1 | 95%+ | 2.5g |
$808.0 | 2023-09-06 | |
| Life Chemicals | F6545-5057-10g |
trans-3-hydroxy-4-[(3-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione |
2166192-26-1 | 95%+ | 10g |
$1715.0 | 2023-09-06 |
trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Louis Porte RSC Adv., 2014,4, 64506-64513
2166192-26-1 (trans-3-hydroxy-4-(3-hydroxypropyl)amino-1lambda6-thiolane-1,1-dione) 関連製品
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
